Cas no 1707375-84-5 (2-Chloro-4-methyl-5-nitro-nicotinonitrile)

2-Chloro-4-methyl-5-nitro-nicotinonitrile is a heterocyclic organic compound featuring a nitrile group and nitro substitution on a chlorinated pyridine scaffold. This structure makes it a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly for constructing complex nitrogen-containing frameworks. The chloro and nitro substituents enhance reactivity, facilitating nucleophilic aromatic substitution or reduction reactions. Its methyl group contributes to steric and electronic modulation, allowing fine-tuning in target molecule design. The compound’s high purity and stability under standard conditions ensure reliable performance in multi-step synthetic routes. It is commonly employed in the development of bioactive molecules, including potential kinase inhibitors or antimicrobial agents, due to its functional group diversity.
2-Chloro-4-methyl-5-nitro-nicotinonitrile structure
1707375-84-5 structure
Product Name:2-Chloro-4-methyl-5-nitro-nicotinonitrile
CAS No:1707375-84-5
MF:C7H4ClN3O2
MW:197.578559875488
CID:5171591
Update Time:2025-06-08

2-Chloro-4-methyl-5-nitro-nicotinonitrile Chemical and Physical Properties

Names and Identifiers

    • 2-Chloro-4-methyl-5-nitro-nicotinonitrile
    • 3-Pyridinecarbonitrile, 2-chloro-4-methyl-5-nitro-
    • Inchi: 1S/C7H4ClN3O2/c1-4-5(2-9)7(8)10-3-6(4)11(12)13/h3H,1H3
    • InChI Key: POUPSCDVHWMLNL-UHFFFAOYSA-N
    • SMILES: C1(Cl)=NC=C([N+]([O-])=O)C(C)=C1C#N

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Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM508767-1g
2-Chloro-4-methyl-5-nitronicotinonitrile
1707375-84-5 97%
1g
$666 2022-06-12

Additional information on 2-Chloro-4-methyl-5-nitro-nicotinonitrile

Introduction to 2-Chloro-4-methyl-5-nitro-nicotinonitrile (CAS No. 1707375-84-5)

2-Chloro-4-methyl-5-nitro-nicotinonitrile, identified by its Chemical Abstracts Service (CAS) number 1707375-84-5, is a significant compound in the realm of organic chemistry and pharmaceutical research. This heterocyclic compound belongs to the nicotinonitrile family, characterized by its nitro and chloro substituents, which contribute to its unique reactivity and potential applications. The molecular structure of this compound includes a pyridine ring with additional functional groups, making it a versatile intermediate in synthetic chemistry.

The nitro group at the 5-position and the chloro group at the 2-position of the pyridine core are key features that influence the compound's chemical behavior. These substituents enhance its electrophilicity, making it a valuable precursor in various synthetic pathways. The methyl group at the 4-position further modulates its electronic properties, contributing to its stability and reactivity in different chemical environments.

In recent years, there has been growing interest in 2-Chloro-4-methyl-5-nitro-nicotinonitrile due to its potential applications in pharmaceutical development. Researchers have been exploring its role as a building block in the synthesis of bioactive molecules. Specifically, its structure resembles key pharmacophores found in several therapeutic agents, suggesting that it could be utilized in designing novel drugs targeting various diseases.

One of the most promising areas of research involving 2-Chloro-4-methyl-5-nitro-nicotinonitrile is its use as an intermediate in the synthesis of nicotinamide derivatives. Nicotinamide, a form of vitamin B3, is known for its anti-inflammatory and antioxidant properties. By modifying the nicotinonitrile core with functional groups like nitro and chloro, scientists aim to enhance its bioavailability and therapeutic efficacy. Preliminary studies have shown that derivatives of this compound exhibit promising activity against certain enzymatic targets, which could lead to new treatments for metabolic disorders.

The electrophilic nature of the nitro and chloro groups makes 2-Chloro-4-methyl-5-nitro-nicotinonitrile an excellent candidate for further functionalization through nucleophilic substitution reactions. This property has been exploited in synthetic protocols to introduce additional functional groups at specific positions on the pyridine ring. Such modifications can tailor the compound's pharmacological profile, making it more suitable for drug development. For instance, replacing the nitro group with an amino group can yield aminopyridine derivatives with enhanced solubility and reduced toxicity.

Another area where 2-Chloro-4-methyl-5-nitro-nicotinonitrile has shown promise is in agrochemical research. The structural features of this compound make it a potential precursor for developing new pesticides and herbicides. Pyridine-based compounds are widely used in agriculture due to their ability to interact with biological targets in pests and weeds. By leveraging the reactivity of the nitro and chloro groups, researchers aim to create novel agrochemicals that are more effective and environmentally friendly.

The synthesis of 2-Chloro-4-methyl-5-nitro-nicotinonitrile itself is an intriguing challenge that has attracted attention from synthetic chemists. Traditional methods involve multi-step reactions starting from readily available pyridine derivatives. Recent advancements in catalytic processes have enabled more efficient and sustainable routes to this compound. For example, transition metal-catalyzed cross-coupling reactions have been employed to introduce the chloro and nitro groups with high selectivity and yield.

In conclusion, 2-Chloro-4-methyl-5-nitro-nicotinonitrile (CAS No. 1707375-84-5) is a versatile compound with significant potential in pharmaceutical and agrochemical applications. Its unique structural features, including the presence of nitro and chloro substituents, make it a valuable intermediate for synthesizing bioactive molecules. Ongoing research continues to explore new synthetic pathways and applications for this compound, highlighting its importance in modern chemistry.

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